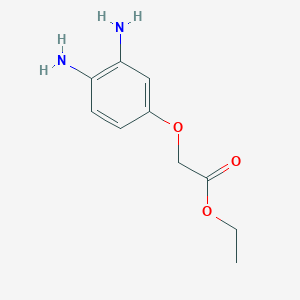

Ethyl 2-(3,4-diaminophenoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 2-(3,4-diaminophenoxy)acetate |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6,11-12H2,1H3 |

InChI Key |

AEYWVMNYOSSIJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 3,4 Diaminophenoxy Acetate

Retrosynthetic Analysis and Strategic Precursor Selection for Ethyl 2-(3,4-diaminophenoxy)acetate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections:

C-N bond disconnection (Reduction): The two amino groups on the aromatic ring are recognized as being derivable from nitro groups. This points to a late-stage reduction as a key synthetic step. The immediate precursor is therefore identified as Ethyl 2-(3,4-dinitrophenoxy)acetate.

C-O ether bond disconnection (Etherification): The ether linkage is a prime candidate for disconnection via the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This breaks the molecule down into an aromatic phenol (B47542) component and an aliphatic ester component.

This analysis leads to the identification of two strategic precursors:

A dinitrophenol derivative, such as 3,4-dinitrophenol , or more commonly, a precursor like 4-chloro-1,2-dinitrobenzene . The latter is often preferred due to the reactivity of the activated chlorine atom in nucleophilic aromatic substitution.

An ethyl ester containing a good leaving group, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) . mdpi.com

Multi-Step Synthesis Pathways

The forward synthesis builds upon the retrosynthetic blueprint, involving a sequence of etherification and reduction reactions.

The formation of the key intermediate, Ethyl 2-(3,4-dinitrophenoxy)acetate, is typically achieved through a Williamson ether synthesis. numberanalytics.comfrancis-press.com This reaction involves the O-alkylation of a substituted phenol with an alkyl halide. In this specific case, a dinitro-substituted starting material is reacted with ethyl chloroacetate or ethyl bromoacetate.

The reaction proceeds by deprotonating the hydroxyl group of the phenol with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether bond.

A common starting material is 4-chloro-1,2-dinitrobenzene, which first undergoes nucleophilic substitution with a hydroxide (B78521) source to form the dinitrophenoxide in situ, or it can be reacted with ethylene (B1197577) glycol under basic conditions to form a related intermediate. google.com A more direct route involves the alkylation of 4-nitrophenol (B140041) to yield an intermediate that can be further nitrated, or starting directly with a suitable dinitrophenol. For a structurally similar compound, p-nitrophenol was alkylated using ethyl bromoacetate in the presence of potassium carbonate. mdpi.com

The general reaction is as follows: 3,4-Dinitrophenol + Ethyl bromoacetate → Ethyl 2-(3,4-dinitrophenoxy)acetate + HBr

The conversion of the dinitro-intermediate to this compound is a critical step requiring the selective reduction of both aromatic nitro groups without affecting the ester functionality.

One of the most effective methods for this transformation is catalytic hydrogenation . google.com This method involves reacting the dinitro compound with hydrogen gas under pressure in the presence of a metal catalyst.

Catalyst: Raney-Nickel is a frequently used catalyst for this type of reduction due to its high activity and cost-effectiveness. Other common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.comresearchgate.net

Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297). The temperature is carefully controlled, often between 90-135°C, to ensure complete reaction and minimize side reactions. google.com It is also crucial to remove the water formed during the reaction, as it can deactivate the catalyst. google.com

An alternative to high-pressure hydrogenation is chemical reduction. For a similar p-nitrophenoxy acetate, a reduction was successfully performed using iron powder in the presence of ammonium (B1175870) chloride (NH₄Cl) in an ethanol/water solvent system. mdpi.com This method avoids the need for specialized high-pressure equipment.

The efficiency of the synthesis hinges on the optimization of reaction conditions, particularly for the Williamson ether synthesis step.

The choice of base and solvent is paramount. numberanalytics.com Polar aprotic solvents are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion. numberanalytics.comnumberanalytics.com A study on Williamson ether synthesis highlighted that using acetonitrile (B52724) as the solvent can lead to a very high ratio of the desired O-alkylated product versus the unwanted C-alkylated product (97:3). rsc.org

Cesium carbonate (Cs₂CO₃) is often an effective base in these reactions, particularly in a solvent like acetonitrile or DMF. Its high solubility and the "cesium effect," which promotes rapid O-alkylation, can lead to improved yields and milder reaction conditions compared to more common bases like sodium or potassium carbonate.

| Base | Solvent | Typical Yield (%) |

|---|---|---|

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| K₂CO₃ | Acetonitrile | High (selectivity focus) rsc.org |

Alternative Synthetic Routes and Comparative Analysis of Methodological Efficiency

While the dinitro-intermediate pathway is dominant, alternative routes can be considered. A key variation lies in the choice of reduction method for the nitro groups.

| Method | Reagents/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney-Ni or Pd/C | High efficiency, clean reaction (byproduct is water), catalyst is recyclable. google.com | Requires high-pressure equipment, catalyst can be sensitive to impurities (e.g., sulfur), potential fire hazard with H₂ gas. google.com |

| Chemical Reduction | Fe/NH₄Cl or Fe/HCl | Does not require high pressure, robust and less sensitive to impurities. mdpi.com | Generates significant metallic waste (iron oxides), purification can be more complex, reaction is stoichiometric rather than catalytic. |

Catalytic hydrogenation is generally preferred in industrial settings for its efficiency and lower waste generation, despite the higher initial investment in equipment. Chemical reduction with iron is a classic, reliable method well-suited for laboratory-scale synthesis.

Scalability Considerations and Process Intensification in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. enamine.net

Safety: The use of high-pressure hydrogen gas in the reduction step requires specialized reactors and stringent safety protocols to manage the risks of fire or explosion. google.com

Heat Management: Both the etherification and, particularly, the catalytic hydrogenation are exothermic reactions. Effective thermal management is crucial on a large scale to prevent runaway reactions and the formation of degradation products. A patent for a similar process notes the importance of precise temperature control. google.com

Materials Handling: The handling of large quantities of flammable solvents and powdered catalysts like Raney-Nickel, which can be pyrophoric when dry, requires engineered controls.

Process Intensification: To improve efficiency and safety, continuous flow reactors can be employed for the hydrogenation step. Flow chemistry offers superior heat and mass transfer, allows for better control over reaction parameters, and minimizes the volume of hazardous material present at any given time, thereby enhancing process safety. enamine.net

Purification: On a large scale, purification by chromatography is often not economically viable. The process must be optimized to yield a product that can be purified through crystallization, which requires high selectivity in the preceding steps to minimize impurities that could hinder crystal formation. acs.org

Successful scale-up relies on developing a robust process where reaction byproducts are minimized, and the final product can be isolated efficiently and safely. acs.orgdigitellinc.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 3,4 Diaminophenoxy Acetate

Reactions Involving the Ortho-Diamine Functionality

The primary site of chemical reactivity in Ethyl 2-(3,4-diaminophenoxy)acetate is the pair of amino groups positioned ortho to each other on the benzene (B151609) ring. This arrangement is ideal for a wide range of condensation and annulation reactions with bifunctional electrophiles, leading to the formation of fused five- and six-membered heterocyclic rings.

Condensation Reactions with Carbonyl Compounds

The most characteristic reaction of the o-phenylenediamine (B120857) core is its condensation with carbonyl compounds, including aldehydes and ketones. nih.govlatech.eduresearchgate.net This reaction serves as a cornerstone for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. researchgate.netnih.gov The reaction typically proceeds by the initial formation of a Schiff base with one amino group, followed by an intramolecular cyclization involving the second amino group, and subsequent aromatization to the benzimidazole (B57391) ring system. beilstein-journals.org

The reaction of o-phenylenediamine derivatives with ketones results in the formation of 2,2-disubstituted-2,3-dihydro-1H-benzo[d]imidazoles, which can then be oxidized to the corresponding 2,2-disubstituted benzo[d]imidazoles. Unlike the reaction with aldehydes, which readily yields 2-substituted benzimidazoles, the condensation with ketones often requires an oxidant to drive the reaction to the fully aromatic product. nih.gov The initial adduct, a dihydrobenzimidazole, is formed through the nucleophilic attack of the two amino groups on the ketone's carbonyl carbon.

Copper catalysts are frequently employed to facilitate the synthesis of benzimidazoles from o-phenylenediamines and carbonyl compounds. organic-chemistry.orgnih.gov The copper-catalyzed process often involves an oxidative cyclization or dehydrogenative coupling mechanism. In the context of reacting with ketones, a copper catalyst can promote the condensation and subsequent oxidation in a one-pot procedure. nih.gov The reaction likely proceeds through the coordination of the diamine to the copper center, enhancing its reactivity towards the ketone. The resulting copper-complexed intermediate then undergoes cyclization and oxidation, often utilizing molecular oxygen from the air as the terminal oxidant, to yield the benzimidazole product. nih.govnih.gov

The synthesis of benzimidazoles via the condensation of o-phenylenediamine with carbonyl compounds is a versatile method with a broad substrate scope, particularly when using aldehydes. researchgate.netnih.gov While less common for ketones, the reaction can be achieved with various ketone substrates under appropriate catalytic and oxidative conditions. The table below illustrates the expected scope based on reactions with the parent o-phenylenediamine system.

| Ketone Substrate | Diamine | Catalyst/Oxidant | Product | Yield (%) |

| Acetone | o-Phenylenediamine | MnO₂ | 2,2-Dimethylbenzo[d]imidazole | Moderate |

| Cyclohexanone | o-Phenylenediamine | CuCl/O₂ | Spiro[cyclohexane-1,2'-benzo[d]imidazole] | Good |

| Acetophenone | o-Phenylenediamine | I₂/KI | 2-Methyl-2-phenylbenzo[d]imidazole | Good |

| Benzophenone | o-Phenylenediamine | Pb(OAc)₄ | 2,2-Diphenylbenzo[d]imidazole | Moderate |

This table presents representative data for the analogous o-phenylenediamine system to illustrate the potential substrate scope.

In the synthesis of benzimidazoles from ketones, the catalytic system and oxidant play crucial roles.

Copper Catalysts : Copper(I) and Copper(II) salts are effective catalysts. nih.govrsc.org The copper ion can act as a Lewis acid, activating the ketone carbonyl group towards nucleophilic attack by the diamine. Furthermore, copper's accessible redox states (Cu(I)/Cu(II)/Cu(III)) are pivotal in the oxidative part of the cycle. nih.govnih.gov The catalyst facilitates electron transfer, ultimately leading to the formation of the aromatic benzimidazole ring.

Oxidants : An external oxidant is generally necessary to convert the initially formed dihydrobenzimidazole intermediate into the stable, aromatic benzimidazole.

Molecular Oxygen : Air or pure oxygen is an ideal green oxidant, with water as the only byproduct. nih.govrsc.org Copper catalysts are particularly effective at activating molecular oxygen.

Other Oxidants : A variety of other oxidants have been successfully used, including iodine (I₂), lead tetraacetate (Pb(OAc)₄), manganese dioxide (MnO₂), and sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov The choice of oxidant can influence reaction conditions and yields.

The general mechanism involves the formation of a Schiff base, intramolecular cyclization to a tetrahydrobenzimidazole, and a two-electron oxidation to the final product. The catalyst and oxidant work in concert to facilitate the final, often rate-determining, aromatization step.

Annulation Reactions with Other Electrophilic Species

The ortho-diamine functionality of this compound allows for annulation reactions with a broader range of electrophiles beyond simple ketones, leading to diverse heterocyclic structures.

Reaction with β-Ketoesters : Condensation with β-ketoesters, such as ethyl acetoacetate, is a well-established method for synthesizing 2-substituted benzimidazoles. nih.gov The reaction proceeds via initial condensation with the ketone carbonyl, followed by cyclization and elimination of water and an alcohol molecule.

Reaction with α-Dicarbonyl Compounds : Reaction with α-dicarbonyl compounds, like benzil (B1666583) or 2,3-butanedione, provides a direct route to quinoxalines. This reaction is typically fast and high-yielding. A copper-catalyzed oxidative cyclization of α-hydroxyketones with o-phenylenediamines also leads to quinoxalines. knu.ac.kr

Reaction with Carboxylic Acids and Derivatives : In the presence of strong acids or under high-temperature conditions, o-phenylenediamines condense with carboxylic acids, esters, or acid chlorides to yield 2-substituted benzimidazoles. nih.govbeilstein-journals.org

[3+2] Annulation Reactions : More complex annulation strategies, such as those involving nitroalkenes, can lead to various five-membered nitrogen heterocycles, although these are less common for o-phenylenediamine systems without specific activation. chim.it

These varied reactions underscore the utility of the ortho-diamine moiety within this compound as a key building block for complex heterocyclic synthesis.

Amidation and Imine Formation Reactions of the Diamine Moieties

The presence of two primary amino groups on the aromatic ring makes the o-phenylenediamine portion of this compound highly nucleophilic and susceptible to a variety of reactions, most notably amidation and imine formation.

Amidation Reactions

The amino groups of this compound can readily react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amide bonds. organic-chemistry.orglibretexts.org These reactions typically proceed under mild conditions and can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction can be directed to form either a mono- or di-acylated product depending on the stoichiometry of the acylating agent used. The formation of a diacylated product is also possible, leading to the corresponding di-amide derivative.

The general reaction for the amidation of this compound with a carboxylic acid is as follows:

Reaction of this compound with a carboxylic acid to form an amide.

Illustrative Amidation Reactions

| Acylating Agent | Product |

| Acetic Anhydride | Ethyl 2-(3,4-diacetamidophenoxy)acetate |

| Benzoyl Chloride | Ethyl 2-(3,4-dibenzamidophenoxy)acetate |

| Succinic Anhydride | Ethyl 2-(3-amino-4-succinoylaminophenoxy)acetate (intramolecular cyclization may follow) |

Imine Formation

The primary amine functionalities of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comwikipedia.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orglibretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. wikipedia.org Depending on the carbonyl compound used, either a mono- or di-imine can be formed. The reaction with dicarbonyl compounds can lead to the formation of macrocyclic structures.

The general reaction for the formation of an imine from this compound and an aldehyde is shown below:

Reaction of this compound with an aldehyde to form an imine.

Potential Imine-Forming Reactions

| Carbonyl Compound | Product |

| Benzaldehyde | Ethyl 2-(3,4-bis(benzylideneamino)phenoxy)acetate |

| Acetone | Ethyl 2-(3,4-bis(isopropylideneamino)phenoxy)acetate |

| Glyoxal | Potentially leads to the formation of a diazocine derivative |

Reactivity of the Phenoxy-Ester Moiety

The phenoxy-ester portion of the molecule also possesses reactive sites that can be targeted for chemical modification.

Ester Hydrolysis

The ethyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3,4-diaminophenoxy)acetic acid. libretexts.orgpro-lehrsysteme.ch Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. libretexts.orguv.esdergipark.org.tr The resulting carboxylic acid can then be used in further synthetic transformations.

Hydrolysis of this compound to 2-(3,4-diaminophenoxy)acetic acid.

Transesterification

Transesterification involves the conversion of the ethyl ester to a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org The equilibrium of this reaction can be shifted by using a large excess of the new alcohol. This reaction allows for the modification of the ester group to alter the solubility and other physicochemical properties of the molecule.

Illustrative Transesterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | Acid or Base | Mthis compound |

| Isopropanol | Acid or Base | Isopropyl 2-(3,4-diaminophenoxy)acetate |

| Benzyl alcohol | Acid or Base | Benzyl 2-(3,4-diaminophenoxy)acetate |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and phenoxy groups. byjus.com However, the amino groups are also sensitive to oxidation and may react with strong electrophiles. Therefore, protection of the amino groups is often necessary before carrying out these transformations.

Halogenation

Halogenation of the aromatic ring can be achieved using various halogenating agents. organicchemistrytutor.comlibretexts.org Due to the activating nature of the substituents, these reactions can often proceed under mild conditions. youtube.com The position of substitution will be directed by the existing amino and phenoxy groups, primarily to the positions ortho and para to these groups.

Nitration

Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid. organicchemistrytutor.comlibretexts.orgyoutube.com The nitro group can be introduced at positions activated by the existing substituents. The resulting nitro-substituted compound can be a valuable intermediate for further synthesis, as the nitro group can be reduced to an amino group.

Exploration of Reaction Mechanisms

The unique structure of this compound, particularly the o-phenylenediamine moiety, makes it a suitable substrate for various transition metal-catalyzed reactions, with copper-mediated transformations being of significant interest for the synthesis of nitrogen-containing heterocycles.

Copper-catalyzed reactions involving o-phenylenediamines often proceed through a catalytic cycle that involves the coordination of the diamine to a copper(I) or copper(II) center. nih.govacs.orgmit.edunih.gov In the context of N-arylation or cyclization reactions, a plausible catalytic cycle for a copper(I)-catalyzed process can be proposed.

A simplified catalytic cycle for a copper-catalyzed intramolecular C-N bond formation, leading to a benzimidazole derivative (following a hypothetical derivatization of one of the amino groups), could involve the following steps:

Ligand Exchange: The o-phenylenediamine derivative displaces a ligand from the copper(I) catalyst to form a copper-diamine complex.

Oxidative Addition: The copper(I) complex undergoes oxidative addition with a suitable electrophile (e.g., an aryl halide if it's an intermolecular reaction, or an internal electrophilic center). This forms a copper(III) intermediate.

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-N bond of the product and regenerates the copper(I) catalyst, which can then re-enter the catalytic cycle.

The identification of key intermediates and transition states in these copper-mediated reactions is crucial for understanding the reaction mechanism and optimizing reaction conditions. Spectroscopic techniques such as NMR and X-ray crystallography, along with computational studies, are often employed for this purpose.

In copper-catalyzed N-arylation reactions of diamines, a key intermediate is often a copper(I) amidate complex formed after the deprotonation of one of the amino groups. nih.govacs.orgmit.edunih.gov This intermediate is believed to be the active nucleophile that attacks the electrophile. The transition state for the C-N bond-forming step is thought to involve a concerted oxidative addition/reductive elimination pathway or a stepwise process depending on the specific reaction conditions and substrates. For cyclization reactions, a copper-coordinated intermediate that facilitates the intramolecular nucleophilic attack is a likely key species. nih.govnih.gov

Investigation of Radical Pathways in Oxidative Coupling Reactions

The oxidative coupling of aromatic diamines, such as this compound, is a complex process that can proceed through various mechanistic pathways. While specific detailed studies on the radical pathways for this particular compound are not extensively documented in publicly available literature, the investigation of analogous systems, particularly o-phenylenediamines, provides significant insights into the probable radical-mediated mechanisms. The formation of polymeric structures or dimeric and trimeric species from o-phenylenediamine derivatives is widely understood to involve radical intermediates, which are generated through single-electron transfer (SET) processes.

The initial step in the oxidative coupling is the oxidation of the aromatic diamine monomer. This oxidation can be initiated by chemical oxidants or electrochemical means, leading to the formation of a radical cation. In the case of this compound, the electron-rich aromatic ring, substituted with two amino groups, is susceptible to oxidation. The presence of the ether linkage and the ester group can influence the electron density and the stability of the resulting radical species.

Following the initial formation of the radical cation, a series of propagation steps involving radical-radical coupling or radical-substrate coupling can occur. These reactions lead to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds, ultimately resulting in the growth of oligomeric or polymeric chains. The specific nature of the linkages formed is dependent on the reaction conditions, including the oxidant used, the solvent, and the temperature.

For instance, the oxidative polymerization of o-phenylenediamine is known to produce poly(aminophenazine) structures. uri.edu This process is believed to proceed through the formation of diaminophenazine dimers, which can then undergo further oxidation and coupling reactions. uri.edu A proposed general mechanism involves the following key steps:

Initiation: Oxidation of the diamine monomer to a radical cation.

Propagation:

Coupling of two radical cations to form a dimer.

Reaction of a radical cation with a neutral monomer molecule.

Rearomatization: Deprotonation to restore the aromaticity of the newly formed larger molecule.

Further Oxidation and Coupling: The resulting dimers and oligomers can be further oxidized to their corresponding radical cations, allowing for continued chain growth.

The regioselectivity of the coupling is a critical aspect, as different coupling positions on the aromatic ring will lead to different polymer structures (e.g., linear, branched, or cross-linked). The substitution pattern on the starting monomer, such as the ethoxy acetate (B1210297) group in this compound, can sterically and electronically influence the preferred sites of coupling.

Derivatization Strategies and Synthesis of Analogues of Ethyl 2 3,4 Diaminophenoxy Acetate

Design Principles for Structural Modification of the Ethyl 2-(3,4-diaminophenoxy)acetate Core

The strategic modification of this compound is predicated on the distinct reactivity of its functional moieties. The design of new analogues hinges on a systematic consideration of these reactive sites.

The ortho-diaminophenyl group is the primary locus for a variety of transformations. The two amino groups are nucleophilic and can readily react with electrophiles. Their close proximity on the aromatic ring also allows for the formation of heterocyclic systems through reactions with bifunctional electrophiles. The directing effects of the amino and phenoxy groups, both being activating and ortho-, para-directing, must be carefully considered in any planned aromatic substitution reaction.

The ethyl ester functionality offers another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of other functional groups, including amides, other esters, and acid chlorides. Direct transesterification or amidation of the ethyl ester is also a viable strategy.

The phenoxy ether linkage , while generally stable, can be a target for modification under more forcing conditions, potentially leading to cleavage and the generation of a free phenol (B47542). However, transformations involving this linkage are typically more challenging than those at the amino or ester sites.

Finally, the aromatic ring itself can be functionalized through electrophilic aromatic substitution. The regiochemical outcome of such reactions will be dictated by the combined directing effects of the existing substituents. Achieving high regioselectivity can be a significant challenge due to the presence of multiple activating groups.

Synthesis of N-Functionalized Diamine Derivatives (e.g., Acylations, Alkylations)

The nucleophilic character of the two amino groups in this compound makes them prime targets for N-functionalization through acylation and alkylation reactions. These transformations can be controlled to achieve mono- or di-substitution, depending on the reaction conditions and stoichiometry of the reagents.

Acylation of the diamine can be readily achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with an acid chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acyl derivative. The formation of mono- or di-acylated products can be influenced by the molar ratio of the acylating agent.

Alkylation can be accomplished using alkyl halides or other alkylating agents. Similar to acylation, the degree of alkylation can be controlled by the reaction stoichiometry. Reductive amination, involving the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated derivatives.

A significant application of the ortho-diamine functionality is its use in the synthesis of fused heterocyclic systems. Reaction with 1,2-dicarbonyl compounds, for example, can lead to the formation of quinoxaline (B1680401) derivatives.

Table 1: Examples of N-Functionalized Derivatives of this compound

| Reagent | Reaction Type | Product Structure |

| Acetyl chloride | Acylation | Ethyl 2-(3,4-bis(acetylamino)phenoxy)acetate |

| Methyl iodide | Alkylation | Ethyl 2-(3,4-bis(methylamino)phenoxy)acetate |

| Benzaldehyde/NaBH4 | Reductive Amination | Ethyl 2-(3,4-bis(benzylamino)phenoxy)acetate |

| Glyoxal | Cyclocondensation | Ethyl 2-((quinoxalin-5-yl)oxy)acetate |

Modification of the Ester Group and Phenoxy Linkage

The ethyl ester group of this compound serves as a versatile handle for introducing further structural diversity.

Ester Hydrolysis: The most fundamental transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, typically achieved under acidic or basic conditions. This carboxylic acid is a key intermediate that can be further derivatized.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality.

Amidation: Reaction of the ethyl ester with an amine leads to the formation of an amide. This reaction can be facilitated by heating or by converting the ester to the more reactive acyl chloride prior to reaction with the amine.

Table 2: Potential Modifications of the Ester Group

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | LiOH, H2O/THF | 2-(3,4-Diaminophenoxy)acetic acid |

| Transesterification | Benzyl alcohol, H+ | Benzyl 2-(3,4-diaminophenoxy)acetate |

| Amidation | Propylamine | N-Propyl-2-(3,4-diaminophenoxy)acetamide |

Regioselective Functionalization of the Aromatic Ring

The functionalization of the aromatic ring of this compound via electrophilic aromatic substitution presents a regiochemical challenge. The two amino groups and the ether-linked acetate (B1210297) group are all ortho-, para-directing and activating.

The positions ortho to the phenoxy group (positions 2 and 6) and the position para to the phenoxy group (position 5, which is also ortho to an amino group) are all electronically activated. The positions ortho and para to the amino groups are also activated. This high degree of activation can lead to multiple substitutions and a mixture of isomers, making regioselective functionalization difficult.

To achieve regioselectivity, one might employ several strategies:

Protecting Groups: The amino groups can be protected, for example, as their acetyl derivatives. This would moderate their activating effect and sterically hinder the adjacent positions, potentially directing substitution to other sites.

Directed Ortho-Metalation: The use of a directed metalation group could allow for the specific functionalization of a position ortho to that group.

Control of Reaction Conditions: Careful choice of the electrophile and reaction conditions (temperature, solvent) can sometimes favor one isomer over others.

For instance, a mild electrophilic substitution might preferentially occur at the most activated and sterically accessible position. Predicting the major product with certainty without experimental data is challenging. However, the positions not occupied by the existing substituents (positions 2, 5, and 6) are all potential sites for electrophilic attack.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Potential Product(s) | Comments |

| Br2, FeBr3 | Mixture of bromo-isomers | Substitution expected at positions 2, 5, and/or 6. |

| HNO3, H2SO4 | Mixture of nitro-isomers | Harsh conditions may lead to oxidation of the amino groups. |

| SO3, H2SO4 | Mixture of sulfonic acid derivatives | Sulfonation is often reversible, which can sometimes be exploited for kinetic or thermodynamic control. |

Spectroscopic and Advanced Analytical Studies for Understanding Ethyl 2 3,4 Diaminophenoxy Acetate Reactivity

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and elucidating molecular structures. osf.io For reactions involving Ethyl 2-(3,4-diaminophenoxy)acetate, such as polymerization or derivatization, NMR provides quantitative and structural information in real time. magritek.com

Benchtop NMR spectrometers, which can be placed directly in a laboratory fume hood, are particularly well-suited for online reaction monitoring. magritek.comnih.gov By flowing the reaction mixture through the spectrometer, spectra can be acquired at regular intervals without the need for sample preparation or the use of deuterated solvents. nih.govresearchgate.net This allows for the tracking of reactant consumption and product formation, the identification of intermediates, and the determination of reaction endpoints. magritek.com For example, in a polymerization reaction, the disappearance of the monomer's characteristic aromatic and amine proton signals and the appearance of new signals corresponding to the polymer backbone would be observed.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be applied to elucidate the structure of intermediates or the final product. osf.io Although these experiments are more time-consuming, they can be performed on a stationary flow of the reaction mixture, providing detailed connectivity information that is crucial for mechanistic studies. osf.io The ability to gain this level of molecular detail is invaluable for understanding reaction pathways and optimizing conditions to maximize yield and selectivity. magritek.com

Table 1: Illustrative ¹H-NMR Data for Reaction Monitoring This table illustrates how ¹H-NMR spectroscopy could be used to monitor the conversion of this compound to a polymer. The chemical shifts are hypothetical and intended for illustrative purposes.

| Assignment | Functional Group | Expected Shift (ppm) | Observation During Reaction |

|---|---|---|---|

| Aromatic Protons | -C₆H₃(NH₂)₂ | ~6.0-7.0 | Signal intensity decreases and may shift upon polymerization. |

| Amine Protons | -NH₂ | ~3.5-4.5 | Signal broadens and disappears as it is consumed. |

| Methylene Protons | -O-CH₂-CO | ~4.6 | Signal remains, may experience a slight shift in the polymer. |

| Ethyl Protons | -O-CH₂CH₃ | ~4.2 (q), ~1.2 (t) | Signals remain, may experience slight shifts. |

| Amide Proton (Polymer) | -NH-CO- | ~8.0-9.5 | New, broad signal appears and grows in intensity. |

Mass Spectrometry (MS) for Reaction Intermediate Identification and Pathway Elucidation

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to detect and identify molecules by their mass-to-charge ratio. In the context of studying the reactivity of this compound, MS, particularly when coupled with electrospray ionization (ESI-MS), is indispensable for identifying reaction intermediates. nih.govrsc.org Many chemical reactions, including polymerizations and catalytic cycles, proceed through low-concentration, highly reactive intermediates that are often charged, making them ideal for ESI-MS detection. nih.gov

The technique can provide crucial snapshots of a reaction mixture, revealing species that are too transient or at too low a concentration to be observed by other methods like NMR. nih.govrsc.org For instance, in an acid-catalyzed condensation reaction of this compound, MS could be used to detect protonated monomers, dimers, and other oligomeric species. The precise mass measurements help confirm the elemental composition of these intermediates, allowing chemists to piece together the reaction pathway. acs.org

Advanced MS techniques, such as tandem mass spectrometry (MS/MS) and ion mobility spectrometry, can further characterize the structure of these detected ions. nih.gov This detailed information helps to distinguish between isomers and confirm the proposed structures of intermediates, providing a more complete and accurate picture of the reaction mechanism. sigmaaldrich.comnih.gov

Table 2: Potential Reaction Intermediates Detectable by Mass Spectrometry This table shows hypothetical intermediates that could be formed and detected by ESI-MS during a self-condensation reaction of this compound (Monomer, M).

| Species | Formula | Description | Detection Mode |

|---|---|---|---|

| Protonated Monomer | [M+H]⁺ | Initial activation step in acid catalysis. | Positive Ion ESI-MS |

| Protonated Dimer | [M₂-H₂O+H]⁺ | First condensation product. | Positive Ion ESI-MS |

| Protonated Trimer | [M₃-2H₂O+H]⁺ | Growing polymer chain. | Positive Ion ESI-MS |

| Cyclic Byproduct | [M₂-2NH₃]⁺ | Potential side-reaction product. | Positive Ion ESI-MS |

X-ray Absorption Fine Structure (XAFS) Spectroscopy in Catalyst Characterization and Active Site Determination

Many reactions, including the synthesis of polymers from monomers like this compound, may employ metal-based catalysts. X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for characterizing the local atomic and electronic structure of catalysts, particularly under reaction conditions. rsc.org XAFS can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

XANES provides information about the oxidation state and coordination geometry of the absorbing atom (the metal center in the catalyst). researchgate.net For example, during a catalytic cycle, the oxidation state of the metal may change, which can be monitored in situ using XANES.

EXAFS gives information about the number, type, and distance of neighboring atoms to the absorbing atom. This allows for the precise determination of the catalyst's active site structure, including bond lengths to ligands or reactants. By comparing the EXAFS spectra of the catalyst in its resting state, under reaction conditions, and after the reaction, researchers can gain insights into how the catalyst interacts with reactants like this compound and how it facilitates the chemical transformation. rsc.org

Table 3: Information Derived from XAFS for a Hypothetical Catalyst System

| Technique | Parameter | Information Gained |

|---|---|---|

| XANES | Edge Energy | Oxidation state of the catalyst's metal center. |

| Pre-edge Features | Coordination geometry (e.g., tetrahedral vs. octahedral). | |

| EXAFS | Coordination Number (CN) | Number of atoms bonded to the metal center. |

| Bond Distance (R) | Distance between the metal center and its neighbors. |

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for understanding reaction rates, determining rate laws, and calculating activation energies. For reactions involving this compound, kinetics can be investigated by monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, catalyst loading). stanford.edumdpi.com

Spectroscopic techniques are often employed for this purpose. For example, UV-Vis spectroscopy can track the concentration of chromophoric species, while NMR spectroscopy can be used to quantify multiple species simultaneously. nih.gov By fitting the concentration-time data to different kinetic models (e.g., first-order, second-order), a rate constant for the reaction can be determined. uv.es Performing these experiments at different temperatures allows for the construction of an Arrhenius plot, from which the activation energy of the reaction can be calculated. stanford.edumdpi.com This information is critical for optimizing reaction conditions in industrial processes, such as controlling the temperature profile in a polymerization reactor to achieve a desired molecular weight. acs.orgacs.org

Table 4: Sample Data for a Kinetic Study This table presents hypothetical data for the disappearance of a reactant in a pseudo-first-order reaction.

| Time (minutes) | Concentration of Reactant (M) | ln(Concentration) |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 10 | 0.061 | -2.797 |

| 20 | 0.037 | -3.297 |

| 30 | 0.022 | -3.817 |

| 40 | 0.014 | -4.269 |

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic methods involve monitoring a reaction as it happens, directly in the reaction vessel, providing a "molecular video" of the transformation. miamioh.edu This approach offers significant advantages over traditional methods that rely on quenching the reaction and analyzing aliquots, which can be disruptive and may not capture the state of transient species. For studying the reactivity of this compound, techniques like in situ FTIR, Raman, and NMR spectroscopy are invaluable. numberanalytics.comacs.org

Fiber-optic probes can be inserted into a reactor, allowing for continuous data collection. miamioh.edugoogle.com For example, in situ FTIR could monitor the disappearance of the N-H stretching vibrations of the amine groups and the appearance of the C=O stretching of a newly formed amide bond during a polymerization. Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for tracking changes in specific functional groups. acs.org

These real-time methods enable the precise determination of reaction kinetics, the identification of intermediates, and the optimization of process parameters. numberanalytics.com By observing the direct impact of changing conditions like temperature or reactant addition rate, a much more efficient and controlled process can be developed. acs.org

Table 5: Comparison of In Situ Spectroscopic Methods

| Method | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR | Changes in functional groups (e.g., C=O, N-H, O-H). | High sensitivity to polar bonds, widely applicable. | Water absorption can interfere; probes can be fouled. |

| Raman | Changes in functional groups (especially non-polar bonds like C=C). | Excellent for aqueous systems, sharp spectral bands. | Weaker signal than FTIR, fluorescence can interfere. |

| NMR | Detailed structural information, quantification of all species. | Highly specific and quantitative without calibration. | Lower sensitivity, requires specialized flow-through cells. |

| UV-Vis | Changes in concentration of chromophoric species. | Simple, sensitive, and cost-effective. | Limited structural information, requires a chromophore. |

Theoretical and Computational Chemistry Studies on Ethyl 2 3,4 Diaminophenoxy Acetate and Its Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Energy Profiles

DFT calculations have been instrumental in elucidating the electronic and molecular structures of ethyl 2-(4-aminophenoxy)acetate. mdpi.comresearchgate.net These studies compute various quantum chemical parameters to predict the molecule's reactivity and stability. researchgate.netjyu.fi

Key findings from DFT studies on ethyl 2-(4-aminophenoxy)acetate include:

Molecular Geometry: The optimized geometric parameters, such as bond lengths and angles, have been calculated and show good correlation with experimental data obtained from X-ray crystallography. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. jyu.finih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) methods have been used to calculate the electronic absorption spectra. For ethyl 2-(4-aminophenoxy)acetate, the calculated spectra show good agreement with experimental measurements, with major electronic transitions assigned to specific molecular orbital transitions, such as HOMO → LUMO. researchgate.netjyu.fi

Table 1: Comparison of Experimental and Calculated UV-Vis Spectral Data for Ethyl 2-(4-aminophenoxy)acetate

| Parameter | Experimental Value | Calculated Value (TD-DFT) | Assigned Transition |

| λmax 1 | 299 nm | 286 nm | HOMO → LUMO (95%) |

| λmax 2 | 234 nm | 226 nm | HOMO → LUMO+2 (86%) |

Data sourced from multiple studies. researchgate.netjyu.fi

Computational Modeling of Reaction Pathways and Transition State Analysis

While specific reaction pathway modeling for the synthesis of ethyl 2-(3,4-diaminophenoxy)acetate is not documented, computational studies on similar reactions, such as the cyclocondensation of related heterocyclic compounds, demonstrate the power of these methods. researchgate.net For instance, DFT can be employed to map the potential energy surface of a reaction, identifying intermediates, transition states, and activation energies. researchgate.net This analysis helps in understanding the reaction mechanism and predicting the most favorable reaction pathway, which is crucial for optimizing synthesis conditions. nih.gov

Prediction of Spectroscopic Signatures for Novel Derivatives and Intermediates

Computational methods are frequently used to predict the spectroscopic properties (e.g., NMR, IR) of novel molecules before their synthesis. nih.gov DFT calculations, for example, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for characterizing newly synthesized compounds and for identifying transient intermediates in a reaction. For ethyl 2-(4-aminophenoxy)acetate, the calculated geometric parameters provide a foundation for predicting how structural modifications would impact its spectroscopic signatures. researchgate.net

Applications of Ethyl 2 3,4 Diaminophenoxy Acetate in Synthetic Chemistry and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The intrinsic chemical functionalities of Ethyl 2-(3,4-diaminophenoxy)acetate render it a valuable synthon in the construction of intricate organic molecules. The presence of two adjacent amino groups, an ether linkage, and an ester functional group allows for a variety of chemical modifications and incorporations into larger molecular frameworks. While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a starting material for the synthesis of biologically active compounds is recognized. The diamine functionality, for instance, is a key precursor for the formation of various heterocyclic systems that form the core of many pharmaceutical agents.

Role in the Synthesis of Diverse Heterocyclic Compounds (e.g., Benzimidazoles, Quinoxalines)

The ortho-phenylenediamine unit within this compound is a classical precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These reactions typically involve the condensation of the diamine with appropriate reagents.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives from ortho-phenylenediamines is a well-established synthetic route. ijariie.comresearchgate.netnih.govorientjchem.orgresearchgate.net This transformation is typically achieved through the condensation of the diamine with carboxylic acids or their derivatives (such as esters, anhydrides, or acyl chlorides) under acidic conditions or at high temperatures. ijariie.comresearchgate.net While specific studies detailing the reaction of this compound with various carboxylic acids are not prevalent, the general mechanism involves the initial formation of a mono-acylated intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. The reaction can be catalyzed by various acids, including mineral acids and Lewis acids. ijariie.com

Quinoxalines: Quinoxalines are another important class of heterocyclic compounds that can be readily synthesized from ortho-phenylenediamines. encyclopedia.pubnih.govresearchgate.netlongdom.org The traditional and most common method involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal, benzil (B1666583), or their derivatives. encyclopedia.pubnih.gov The reaction typically proceeds under mild conditions, often in an alcoholic solvent at room temperature or with gentle heating. The versatility of this method allows for the introduction of various substituents onto the quinoxaline (B1680401) ring system, depending on the nature of the dicarbonyl compound used. The resulting quinoxaline derivatives bearing the phenoxyacetate (B1228835) moiety could be of interest for further functionalization or for their potential biological activities.

| Heterocycle | Reagent | General Reaction Conditions |

| Benzimidazole | Carboxylic Acid or derivative | Acidic catalyst (e.g., HCl), heating |

| Quinoxaline | 1,2-Dicarbonyl Compound | Alcoholic solvent, room temperature or gentle heating |

Utilization as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis, particularly for Copper-Catalyzed Transformations

The two adjacent nitrogen atoms of the diamine functionality in this compound make it a potential candidate for use as a bidentate ligand in coordination chemistry and catalysis. Such ligands are known to form stable complexes with various transition metals, including copper. However, a thorough review of the scientific literature does not reveal specific studies where this compound has been explicitly employed as a ligand precursor for homogeneous or heterogeneous catalysis, including copper-catalyzed transformations. While the structural motif suggests potential applications in this area, experimental data and research findings to support this are currently lacking.

Incorporation into Polymeric Architectures (e.g., Polyimides, Polyamides, Polyureas) via Polycondensation Reactions

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides, polyamides, and polyureas through polycondensation reactions. The diamine functionality of this compound makes it a suitable candidate for such polymerizations.

Polyimides: Polyimides are typically synthesized by the reaction of a diamine with a dianhydride. The process usually involves a two-step method, where a soluble poly(amic acid) precursor is first formed, which is then chemically or thermally cyclized to the final polyimide. While the use of various aromatic diamines in polyimide synthesis is well-documented, specific examples of the polymerization of this compound with dianhydrides have not been found in the surveyed literature.

Polyureas: Polyureas are typically formed through the reaction of a diamine with a diisocyanate. nih.govrsc.orgnih.govresearchgate.netresearchgate.net This reaction is generally fast and can be performed in bulk or in solution. The incorporation of this compound as the diamine component would lead to polyureas with pendant ester groups. As with polyimides and polyamides, there is a lack of specific literature reports on the synthesis and characterization of polyureas derived from this particular diamine.

Development of Chemosensors and Recognition Elements Based on its Diamine Functionality

The diamine functionality, with its two nitrogen atoms possessing lone pairs of electrons, presents a potential binding site for metal ions and other analytes. This characteristic is often exploited in the design of chemosensors, which are molecules that signal the presence of a specific chemical species through a detectable change, such as in color or fluorescence. nih.govnih.govresearchgate.netsemanticscholar.orgchemisgroup.usmdpi.com Aromatic diamines can act as ionophores, selectively binding to certain metal ions. nih.gov Despite this potential, a review of the current scientific literature does not yield specific examples of this compound being utilized in the development of chemosensors or recognition elements. Further research would be necessary to explore and validate its application in this field.

Future Perspectives in Research on Ethyl 2 3,4 Diaminophenoxy Acetate

Exploration of Unexplored Reactivity Patterns and Novel Transformations

The reactivity of Ethyl 2-(3,4-diaminophenoxy)acetate is largely dictated by the nucleophilicity of its two amino groups and the electrophilicity of the ester carbonyl group. While the condensation of o-phenylenediamines with various electrophiles is well-established, future research could focus on more complex and novel transformations.

One promising area is the exploration of cascade reactions. For instance, a one-pot reaction involving the sequential or concurrent reaction of both the diamine and the ester functionalities could lead to the rapid assembly of complex heterocyclic scaffolds. The development of stereoselective and atom-efficient methods for constructing densely functionalized polycyclic amines is a significant area of interest. acs.org Future studies could investigate the use of this compound in cascade cyclizations with various reagents to generate novel polycyclic structures with potential biological activities.

Furthermore, the oxidation of the aromatic diamine moiety can lead to the formation of π-conjugated functional molecules. nih.gov Research into the controlled oxidation of this compound could yield novel dyes, organic semiconductors, or electroactive materials. nih.gov The synthesis of π-functional molecules through the oxidation of aromatic amines is a potent method for constructing C-C, C-N, and N-N bonds. nih.gov

Another avenue for exploration is the derivatization of the phenoxyacetic acid side chain. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of molecules, including amino acids, peptides, or other functional moieties, to create novel hybrid molecules with tailored properties.

Discovery of Novel Catalytic Applications and Ligand Designs

The ortho-diamine functionality in this compound makes it an excellent candidate for the design of novel ligands for transition metal catalysis. The two adjacent nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. The phenoxyacetate (B1228835) group can act as an additional coordination site or be modified to tune the steric and electronic properties of the resulting ligand.

Future research could focus on synthesizing a variety of metal complexes with ligands derived from this compound and evaluating their catalytic activity in a range of organic transformations. For example, complexes with redox-active ligands are of great interest for their potential to facilitate challenging chemical transformations. researchgate.netsfu.ca The phenoxy-imine and related ligands have been successfully used in olefin polymerization catalysts. researchgate.netsemanticscholar.org By condensing this compound with appropriate aldehydes or ketones, a new class of phenoxy-diimine ligands could be accessed and their metal complexes explored in polymerization and other catalytic reactions.

Moreover, the development of chiral ligands from this scaffold could open doors to asymmetric catalysis. The synthesis of enantiomerically pure molecules is crucial in the development of new pharmaceuticals and agrochemicals. diva-portal.org The modular nature of this compound would allow for the systematic variation of substituents to optimize the performance of these catalysts.

Implementation of Green Chemistry Principles in Synthesis and Application Development

Future research on this compound should prioritize the incorporation of green chemistry principles. This includes the development of more sustainable synthetic routes and the use of the compound in environmentally benign applications.

The current synthesis of related aromatic amines often involves multi-step processes with harsh reagents. wikipedia.org A key area for future work will be the development of a greener synthesis for this compound itself. This could involve the use of renewable starting materials, catalytic methods to replace stoichiometric reagents, and the use of greener solvents. st-andrews.ac.ukrsc.org The use of biomass-derived feedstocks is a particularly attractive goal for establishing a sustainable chemical industry. nih.gov

In terms of applications, this compound can serve as a monomer for the synthesis of high-performance polymers like polybenzimidazoles (PBIs). researchgate.netbenicewiczgroup.comrsc.org PBIs are known for their excellent thermal and chemical stability and are used in applications such as high-temperature fuel cell membranes. researchgate.netbenicewiczgroup.com Future research could focus on developing new PBIs derived from this compound with enhanced properties, such as improved proton conductivity or mechanical strength. rsc.org The synthesis of these polymers from a bio-based monomer would be a significant step towards sustainable materials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the exploration of the chemical space around this compound and to enable its efficient production, the integration of modern synthesis technologies is crucial. Flow chemistry, in particular, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. youtube.com

Future research could focus on developing continuous flow processes for the synthesis of this compound and its derivatives. researchgate.net This would not only improve the efficiency and safety of the synthesis but also allow for the on-demand production of the compound. The development of automated synthesis platforms can further accelerate the discovery of new derivatives and applications. nih.gov By combining flow chemistry with automated systems, libraries of compounds based on the this compound scaffold can be rapidly synthesized and screened for desired properties, such as catalytic activity or biological function. nih.gov

This high-throughput approach would be particularly valuable for exploring the potential of this compound in drug discovery and materials science. For instance, the automated synthesis of a library of ligands and their subsequent screening in catalytic reactions could rapidly identify promising candidates for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3,4-diaminophenoxy)acetate, and how can side reactions be minimized?

- The synthesis typically involves coupling 3,4-diaminophenol with ethyl bromoacetate under basic conditions. A common approach includes refluxing in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base . To minimize oxidation of the diamine moiety, inert atmospheres (N₂/Ar) and reducing agents like Na₂S₂O₃ are recommended. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can the purity and structural integrity of the compound be validated?

- Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of ester (–COO–) protons (δ 4.1–4.3 ppm for –CH₂COO–, δ 1.2–1.4 ppm for ethyl –CH₃) and aromatic protons (δ 6.5–7.0 ppm for the phenoxy group) .

- Mass spectrometry (MS) : Look for molecular ion peaks matching the exact mass (calculated: 224.23 g/mol for C₁₀H₁₂N₂O₃).

- HPLC : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

- The compound may pose irritant or sensitization risks. Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

- Contradictions often arise from tautomerism or residual solvents. For example, amine protons may exchange rapidly, broadening signals. Use deuterated DMSO for NMR to stabilize exchangeable protons. If impurities persist, employ 2D NMR (COSY, HSQC) to assign ambiguous signals . Cross-validate with high-resolution MS to rule out adduct formation .

Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?

- The ester group is prone to hydrolysis. Stabilize the compound by:

- Buffering solutions to pH 5–6 (minimizes base-catalyzed hydrolysis).

- Using co-solvents (e.g., DMSO ≤10%) to enhance solubility without destabilizing the ester .

- Conducting short-term assays (<24 hrs) or storing solutions at –20°C .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the phenoxy group and amine substituents. Focus on the HOMO/LUMO gaps to predict sites for electrophilic attack. Software like Gaussian or ORCA is recommended .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

- Single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation (λ = 0.71075 Å) resolves bond lengths and angles. Crystallize the compound via slow evaporation in ethyl acetate/hexane. Refinement with SHELXL (space group P2₁/c) provides accurate thermal displacement parameters .

Q. How do substituents on the phenyl ring influence its biological activity?

- Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., –NH₂) enhance interactions with target enzymes. Compare analogues (e.g., nitro or halogen substituents) via in vitro assays (IC₅₀ measurements). Molecular docking (AutoDock Vina) can simulate binding to active sites .

Methodological Notes

- Synthesis Troubleshooting : Low yields may result from incomplete protection of the diamine. Use Boc-protected intermediates, followed by deprotection with TFA .

- Data Interpretation : For ambiguous mass spectra, compare isotopic patterns with theoretical distributions (e.g., M+1 for ¹³C) .

- Advanced Purification : Preparative HPLC with a methanol/water gradient (0.1% formic acid) resolves closely eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.